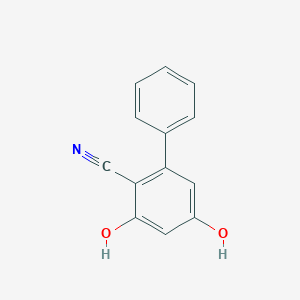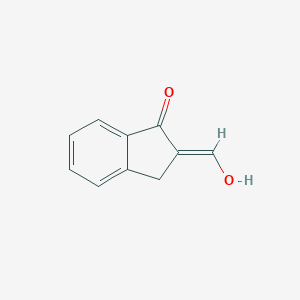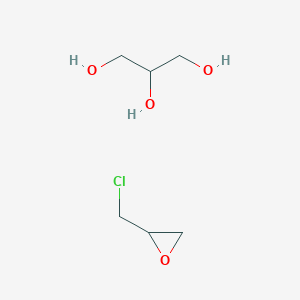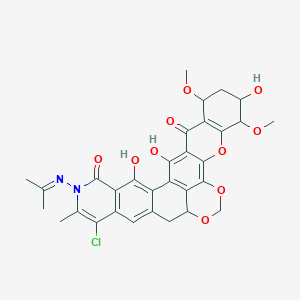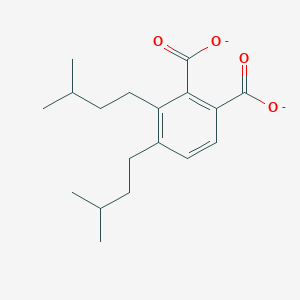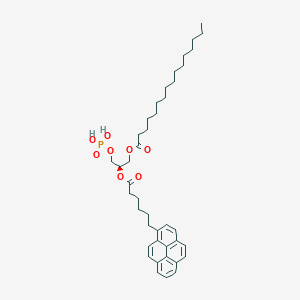![molecular formula C11H6N4O B039079 [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile CAS No. 111203-08-8](/img/structure/B39079.png)
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. The compound features a furan ring substituted with amino and cyano groups, connected to a malononitrile moiety via a conjugated double bond. This structure imparts distinct chemical properties, making it a subject of interest in the fields of chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of amino and cyano substituents. The final step involves the condensation of the substituted furan with malononitrile under basic or acidic conditions to form the desired product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often employ continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent production and high purity of the compound.
化学反应分析
Types of Reactions
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: The amino and cyano groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, reduction may produce amines, and substitution reactions can lead to a wide range of functionalized derivatives.
科学研究应用
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
作用机制
The mechanism of action of [(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile involves its interaction with molecular targets through its functional groups. The amino and cyano groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile can be compared with other similar compounds, such as:
[(2E)-3-(5-amino-4-cyano-2-thienyl)prop-2-enylidene]malononitrile: Similar structure but with a thiophene ring instead of a furan ring.
[(2E)-3-(5-amino-4-cyano-2-pyridyl)prop-2-enylidene]malononitrile: Similar structure but with a pyridine ring instead of a furan ring.
The uniqueness of this compound lies in its furan ring, which imparts different electronic and steric properties compared to thiophene or pyridine analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.
属性
IUPAC Name |
2-[(E)-3-(5-amino-4-cyanofuran-2-yl)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O/c12-5-8(6-13)2-1-3-10-4-9(7-14)11(15)16-10/h1-4H,15H2/b3-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTKTBOSNGKAEA-HNQUOIGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C#N)N)C=CC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1C#N)N)/C=C/C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
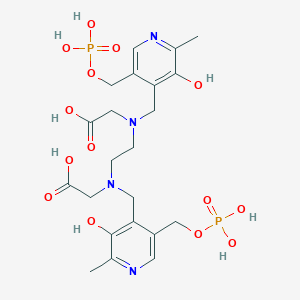
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
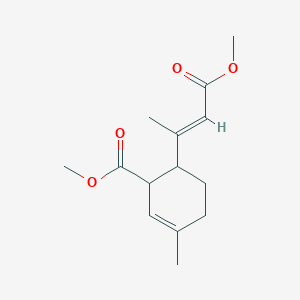
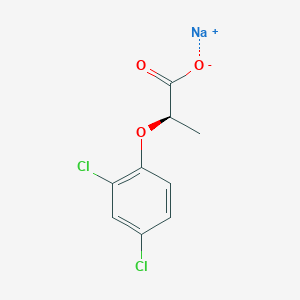
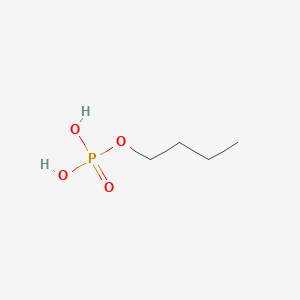
![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
![5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol](/img/structure/B39009.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
